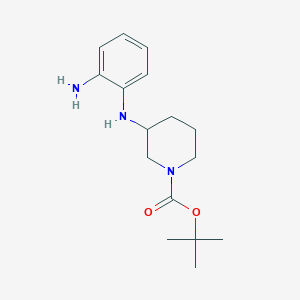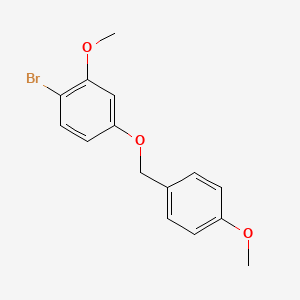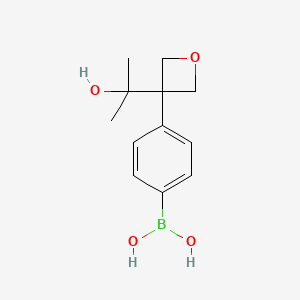
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxetane ring and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylboronic acid derivative with an oxetane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxetane ring and the subsequent attachment of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
化学反応の分析
Types of Reactions
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, while oxidation reactions can yield boronic esters or acids.
科学的研究の応用
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The oxetane ring can also contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the oxetane and hydroxypropan-2-yl groups.
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Similar structure but without the oxetane ring.
(4-(Oxetan-3-yl)phenyl)boronic acid: Similar structure but without the hydroxypropan-2-yl group.
Uniqueness
The uniqueness of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid lies in its combination of the boronic acid group, oxetane ring, and hydroxypropan-2-yl group. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C12H17BO4 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC名 |
[4-[3-(2-hydroxypropan-2-yl)oxetan-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-11(2,14)12(7-17-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,14-16H,7-8H2,1-2H3 |
InChIキー |
KTYOFACQYSQNRJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2(COC2)C(C)(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


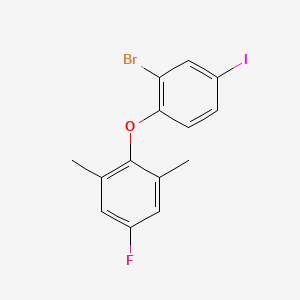
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
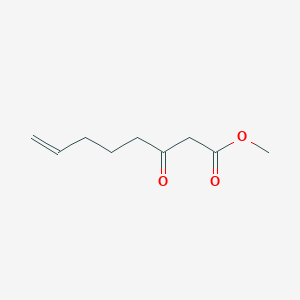

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
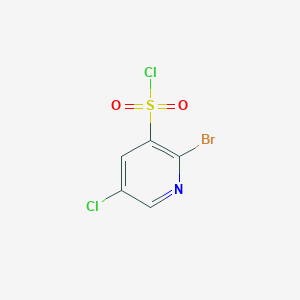
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
